2-Amino-1-o-tolyl-ethanone hydrochloride is a chemical compound with the molecular formula C₉H₁₂ClNO and a molecular weight of 185.65 g/mol. It is characterized by the presence of an amino group (-NH₂) and a ketone functional group (C=O) attached to an o-tolyl group, which is a derivative of toluene. The compound appears as a white to off-white crystalline solid and has a melting point of approximately 160 °C, indicating its stability under standard conditions .
These reactions highlight its potential as a versatile intermediate in organic synthesis.
2-Amino-1-o-tolyl-ethanone hydrochloride exhibits various biological activities, primarily due to its amino and ketone functionalities. It has been studied for its potential as:
Further research is necessary to fully elucidate its biological mechanisms and therapeutic applications.
The synthesis of 2-amino-1-o-tolyl-ethanone hydrochloride typically involves the following steps:
This multi-step synthesis allows for the production of high-purity compounds suitable for research and application.
2-Amino-1-o-tolyl-ethanone hydrochloride finds applications in various fields, including:
Its versatility makes it valuable in both academic and industrial settings.
Several compounds share structural similarities with 2-amino-1-o-tolyl-ethanone hydrochloride, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Amino-1-p-tolyl-ethanone | C₉H₁₁NO | Similar structure but differs in para-substitution |
2-Aminoacetophenone | C₈H₉NO | Lacks the o-tolyl group; has similar biological activity |
3-Amino-1-o-tolyl-ethanone | C₉H₁₂ClNO | Different position of amino group; potential for different reactivity |
The uniqueness of 2-amino-1-o-tolyl-ethanone hydrochloride lies in its specific ortho-substitution pattern on the aromatic ring, which influences both its chemical reactivity and biological activity compared to its analogs. This structural specificity may lead to distinct pharmacological profiles that warrant further investigation.